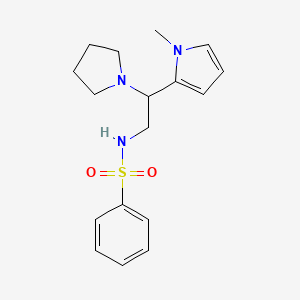
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H23N3O2S and its molecular weight is 333.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications. Its unique structure, featuring pyrrole and pyrrolidine rings, suggests diverse biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies and highlighting its potential mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₈N₄O₂S |
| Molecular Weight | 266.36 g/mol |
This structure allows for interactions with various biological targets, which may underlie its pharmacological effects.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The sulfonamide group is known for its ability to inhibit carbonic anhydrase, an enzyme crucial in various physiological processes, including acid-base balance and fluid secretion. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of benzenesulfonamides were evaluated for their cytotoxic effects against various cancer cell lines. The results showed that certain modifications in the structure led to enhanced potency against human cancer cells, suggesting that this compound may have similar potential .
Antimicrobial Properties
Research has also highlighted the antimicrobial activity of related compounds. For example, thiazole-integrated pyrrole derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups on the phenyl ring was linked to increased activity . This suggests that this compound could exhibit similar properties due to its structural characteristics.
Structure-Activity Relationship (SAR)
A detailed SAR analysis reveals that modifications in the compound's structure significantly impact its biological activity. For example, substituents on the pyrrole ring and variations in the sulfonamide group can enhance or diminish activity against specific targets. The presence of hydrophobic groups appears to facilitate better binding to protein targets, enhancing efficacy .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Anticonvulsant Activity : A study on pyrrole derivatives found that specific structural modifications resulted in compounds with high anticonvulsant properties, suggesting a potential therapeutic application for epilepsy .
- Cytotoxicity Studies : Research involving benzenesulfonamides showed promising results in inhibiting tumor growth in vitro, with IC50 values comparable to established chemotherapeutic agents like doxorubicin .
Propriétés
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2S/c1-19-11-7-10-16(19)17(20-12-5-6-13-20)14-18-23(21,22)15-8-3-2-4-9-15/h2-4,7-11,17-18H,5-6,12-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKYUXWLGBBTRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=CC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














